molecular formula C14H12N2O3 B2915747 N-(3-methylphenyl)-3-nitrobenzamide CAS No. 69754-50-3

N-(3-methylphenyl)-3-nitrobenzamide

Cat. No.: B2915747
CAS No.: 69754-50-3
M. Wt: 256.261
InChI Key: PZZACBBPLIOFMI-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-methylphenyl)-3-nitrobenzamide can be synthesized through several methods. One common approach involves the acylation of 3-nitrobenzoic acid with 3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the nitration of N-(3-methylphenyl)benzamide using a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. For instance, a continuous flow microreactor system can be employed to optimize reaction conditions and achieve high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: N-(3-methylphenyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(3-carboxyphenyl)-3-nitrobenzamide.

Scientific Research Applications

N-(3-methylphenyl)-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound is used in the development of organic semiconductors and optoelectronic devices.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro and methyl groups on the benzene ring.

Properties

IUPAC Name

N-(3-methylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-4-2-6-12(8-10)15-14(17)11-5-3-7-13(9-11)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZACBBPLIOFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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